5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one
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Overview
Description
5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 5,6,7,8,9,10-hexahydro-5-methylcycloheptindole and tosyl azide in carbon tetrachloride solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo 7annulene
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-
- 8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene
Uniqueness
5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
833458-88-1 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,11-diazatricyclo[7.3.1.02,7]trideca-2(7),3-dien-6-one |
InChI |
InChI=1S/C11H14N2O/c14-11-10-4-7-3-8(6-12-5-7)9(10)1-2-13-11/h1-2,7-8,12H,3-6H2,(H,13,14) |
InChI Key |
JJDALERZQDLVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=C(C1CNC2)C=CNC3=O |
Origin of Product |
United States |
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